6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
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Overview
Description
6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the phenylpiperazine moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the dimethoxyphenyl group but differs in the core structure.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Another compound with a similar phenyl group but different functional groups.
Uniqueness
6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with both dimethoxyphenyl and phenylpiperazine groups
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C23H26N4O3/c1-29-21-10-8-18(16-22(21)30-2)20-9-11-23(28)27(24-20)17-25-12-14-26(15-13-25)19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
AAFTYKZDAXVBFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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